(S)-2-(piperidin-3-yl)acetonitrile
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Overview
Description
(S)-2-(piperidin-3-yl)acetonitrile is a chiral compound that features a piperidine ring attached to an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(piperidin-3-yl)acetonitrile typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of (S)-piperidin-3-ylmethanol with a cyanating agent under controlled conditions to yield the acetonitrile derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(piperidin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(piperidin-3-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(piperidin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(S)-Piperidin-3-yl-acetic acid ethyl ester hydrochloride: Similar structure but with an ester group instead of a nitrile group.
(S)-Piperidin-3-ylmethanol: Contains a hydroxyl group instead of a nitrile group.
Uniqueness
(S)-2-(piperidin-3-yl)acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C7H12N2 |
---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-[(3S)-piperidin-3-yl]acetonitrile |
InChI |
InChI=1S/C7H12N2/c8-4-3-7-2-1-5-9-6-7/h7,9H,1-3,5-6H2/t7-/m0/s1 |
InChI Key |
HZJOVDAZLMBPPZ-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)CC#N |
Canonical SMILES |
C1CC(CNC1)CC#N |
Origin of Product |
United States |
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